molecular formula C7H14Cl2O3 B13710764 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane

1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane

Cat. No.: B13710764
M. Wt: 217.09 g/mol
InChI Key: NAZWAFBDEPGDBR-UHFFFAOYSA-N
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Description

1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is an organic compound with the molecular formula C5H10Cl2O2 It is a chlorinated ether, characterized by the presence of chlorine atoms and ether linkages in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with sodium methoxide to produce 2-(chloromethoxy)ethanol. Subsequent reactions with ethylene oxide and additional chlorination steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ether linkages can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ether linkages provide flexibility and stability to the molecule, allowing it to interact with various molecular targets. The pathways involved include nucleophilic attack on the carbon atoms adjacent to the chlorine atoms, leading to the formation of new bonds and the release of chloride ions .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-ethoxyethane: Similar structure but with fewer ether linkages.

    1,2-Bis(2-chloroethoxy)ethane: Contains two chlorine atoms and two ether linkages, making it more reactive.

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: Contains a hydroxyl group, making it more hydrophilic.

Uniqueness

1-Chloro-2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethane is unique due to its multiple ether linkages and chlorine atoms, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields of research and industry .

Properties

Molecular Formula

C7H14Cl2O3

Molecular Weight

217.09 g/mol

IUPAC Name

1-(2-chloroethoxy)-2-[2-(chloromethoxy)ethoxy]ethane

InChI

InChI=1S/C7H14Cl2O3/c8-1-2-10-3-4-11-5-6-12-7-9/h1-7H2

InChI Key

NAZWAFBDEPGDBR-UHFFFAOYSA-N

Canonical SMILES

C(COCCCl)OCCOCCl

Origin of Product

United States

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